molecular formula C30H29NO6 B2882637 3-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one CAS No. 486451-94-9

3-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one

Cat. No.: B2882637
CAS No.: 486451-94-9
M. Wt: 499.563
InChI Key: UQLRTFGUCNTYDH-UHFFFAOYSA-N
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Description

3-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a complex organic compound that features a combination of chromenone, tetrahydroisoquinoline, and dimethylphenoxy moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenone core, followed by the introduction of the tetrahydroisoquinoline moiety through a series of condensation and cyclization reactions. The final step involves the attachment of the dimethylphenoxy group via etherification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone and tetrahydroisoquinoline moieties are known to interact with various biological pathways, potentially leading to therapeutic effects. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one: shares similarities with other chromenone and tetrahydroisoquinoline derivatives.

    Indole derivatives: These compounds also exhibit a wide range of biological activities and are structurally similar in terms of having fused ring systems.

Uniqueness

What sets this compound apart is the specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

3-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29NO6/c1-18-11-19(2)13-22(12-18)36-17-25-23-16-28(35-4)27(34-3)15-20(23)9-10-31(25)29(32)24-14-21-7-5-6-8-26(21)37-30(24)33/h5-8,11-16,25H,9-10,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLRTFGUCNTYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5OC4=O)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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